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Compound of Interest

Compound Name: 2,4,6,8-Decatetraenoic acid

Cat. No.: B105328

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and
potential biological properties of decatetraenoic acids. This document is intended to serve as a
valuable resource for researchers, scientists, and professionals involved in drug development
and lipidomics.

Introduction to Decatetraenoic Acids

Decatetraenoic acids are a group of polyunsaturated fatty acids (PUFAs) with a 10-carbon
backbone containing four double bonds. Their chemical formula is C10H1202. The arrangement
of these double bonds gives rise to numerous isomers, each with potentially unique chemical
and physical characteristics. The conjugated system of double bonds in many of these isomers
Is a key feature, influencing their spectral properties and reactivity. One of the most studied
isomers is (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoic acid, which serves as a model for
understanding the properties of conjugated fatty acids.[1][2] These compounds are of interest
for their potential roles in various biological processes and as building blocks in chemical
synthesis.[3]

Physical and Chemical Properties
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The physical and chemical properties of decatetraenoic acids are largely dictated by their
specific isomeric structure. The all-trans isomer, (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoic acid, is
a golden to brown powder.[3]

Quantitative Physical Properties

The following table summarizes the available quantitative data for (2E,4E,6E,8E)-deca-2,4,6,8-
tetraenoic acid. Data for other isomers is currently limited in the scientific literature.

Property Value Source
Molecular Formula C10H1202 [3]
Molecular Weight 164.2 g/mol [3]
Melting Point 225-226 °C [3114]
Boiling Point 329.2 °C at 760 mmHg [3]
Density 1.009 g/cm3 [3]
Flash Point 233 °C [3]
Vapor Pressure 3.54E-05 mmHg at 25°C [3]
Refractive Index 1.528 [3]

Spectral Properties

The extensive conjugation in many decatetraenoic acid isomers gives rise to characteristic
spectral features.

o UV-Visible Spectroscopy: Conjugated polyenes exhibit strong absorption in the UV-visible
region. The Amax (wavelength of maximum absorbance) is dependent on the extent of
conjugation; longer conjugated systems absorb at longer wavelengths.[4][5] For a tetraene
system like that in decatetraenoic acid, the Amax is expected to be in the UV region, likely
shifting towards the visible spectrum with increasing conjugation.[5]

» Nuclear Magnetic Resonance (NMR) Spectroscopy:
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o 'H NMR: The protons on the double bonds (vinylic protons) of decatetraenoic acids are
expected to resonate in the downfield region of the spectrum, typically between 5.0 and
7.5 ppm. The exact chemical shifts and coupling constants are highly dependent on the
stereochemistry (E/Z) of the double bonds. Allylic protons generally appear between 2.0
and 3.0 ppm. The terminal methyl group protons will be the most upfield.

o 18C NMR: The sp? hybridized carbons of the double bonds will have characteristic
chemical shifts in the range of 100-150 ppm. The carbonyl carbon of the carboxylic acid
will be significantly downfield, typically between 170 and 185 ppm.[6]

o Mass Spectrometry: The fragmentation pattern of decatetraenoic acids in mass spectrometry
is influenced by the position and stereochemistry of the double bonds. Common
fragmentation patterns for fatty acids involve cleavages adjacent to the double bonds and
rearrangements like the McLafferty rearrangement for radical cations.[7] Derivatization to
form esters, such as fatty acid methyl esters (FAMES), is a common technique to improve
volatility and produce characteristic fragmentation patterns for GC-MS analysis.[3][9]

Experimental Protocols

This section details methodologies for the characterization and analysis of decatetraenoic
acids.

Gas Chromatography-Mass Spectrometry (GC-MS)
Analysis of Fatty Acids

GC-MS is a powerful technique for the separation and identification of fatty acids. Due to their
low volatility, derivatization is a critical step.[8]

Protocol: Fatty Acid Methyl Ester (FAME) Preparation for GC-MS Analysis
This protocol is adapted from established methods for fatty acid analysis.[9][10][11]
 Lipid Extraction:

o For biological samples, extract total lipids using a chloroform:methanol (2:1, v/v) mixture.
[11]
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o Homogenize the sample with the solvent mixture and filter.

o Collect the chloroform layer containing the lipids.

o Evaporate the solvent under a stream of nitrogen.

e Transesterification:

[¢]

To the dried lipid extract, add 2 mL of a 2:1 (v/v) chloroform:methanol solution.

[e]

Add 3 mL of 0.6 M HCI in methanol.

[e]

Heat the mixture at 85°C for 1 hour in a sealed tube.[10]

o

Cool the reaction mixture to room temperature.

» Extraction of FAMEs:
o Add 3 mL of HPLC-grade hexane and vortex thoroughly.
o Centrifuge to separate the phases.

o Carefully transfer the upper hexane layer containing the FAMESs to a clean vial for GC-MS
analysis.[10]

e GC-MS Analysis:

[¢]

Inject 1 pL of the FAMES solution into the GC-MS system.
o Use a suitable capillary column (e.g., Elite-5MS).[10]

o Employ a temperature program to separate the FAMEs, for example: initial temperature of
50°C for 0.5 min, ramp to 194°C at 30°C/min, hold for 3.5 min, then ramp to 240°C at
5°C/min and hold for 10 min.[10]

o The mass spectrometer can be operated in electron ionization (EI) mode, scanning a
mass range of 50-400 m/z.[10]
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GC-MS workflow for fatty acid analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is useful for characterizing conjugated systems.
Protocol: UV-Vis Spectroscopic Analysis
e Sample Preparation:

o Dissolve a precisely weighed amount of the decatetraenoic acid isomer in a UV-
transparent solvent, such as ethanol or hexane.

o Prepare a series of dilutions to determine the molar absorptivity.
e Spectrophotometer Setup:

o Use a dual-beam UV-Vis spectrophotometer.

o Use the pure solvent as a blank to zero the instrument.
o Data Acquisition:

o Scan a wavelength range appropriate for conjugated polyenes, typically from 200 nm to
400 nm.

o Identify the wavelength of maximum absorbance (Amax).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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